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Compound of Interest

Compound Name: FT671-R

Cat. No.: B1192882 Get Quote

A Technical Guide to FT671-R (CAS 1959551-27-9)[1]
Executive Summary
FT671-R (CAS 1959551-27-9) represents a paradigm shift in the chemical inhibition of

Deubiquitinases (DUBs).[1] Unlike earlier generations of covalent, promiscuous DUB inhibitors,

FT671-R is a non-covalent, highly selective small molecule targeting the catalytic domain of

Ubiquitin-Specific Protease 7 (USP7/HAUSP).[1]

This guide provides a rigorous experimental framework for researchers utilizing FT671-R to

modulate the USP7-MDM2-p53 axis.[1] It moves beyond basic datasheets to offer field-proven

protocols for validating target engagement and assessing pharmacodynamic efficacy in

oncology models.[1]

Part 1: Chemical & Mechanistic Profile[1][2]
1.1 The Molecule
FT671-R is the R-enantiomer of the FT671 scaffold.[1][2] It is distinct from its enantiomer

(FT671-S) and other USP7 inhibitors due to its unique binding mode.[1] It does not rely on

cysteine modification (covalent attachment) but rather occupies a dynamic pocket near the

catalytic center, locking the enzyme in an auto-inhibited, inactive conformation.[1]
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Property Specification

Compound Name FT671-R (FT671 R-isomer)

CAS Number 1959551-27-9

Molecular Formula C₂₄H₂₃F₄N₇O₃

Molecular Weight 533.48 g/mol

Primary Target USP7 (Catalytic Domain)

Binding Mode Non-covalent, Reversible

IC₅₀ (Enzymatic) ~52 nM

K_d (Binding) ~65 nM

Solubility DMSO (>50 mg/mL); Insoluble in water

1.2 Mechanism of Action: The "Molecular Glue" of Auto-
Inhibition
FT671-R functions by exploiting the plasticity of the USP7 catalytic domain.[1]

Entry: The molecule enters the ubiquitin-binding pocket.[1]

Stabilization: It interacts with residues normally involved in the transition state, but instead of

facilitating catalysis, it stabilizes a misaligned conformation of the catalytic triad (Cys223,

His464, Asp481).[1]

Outcome: This prevents ubiquitin cleavage from specific substrates, most notably MDM2.[1]

[3]

The Downstream Cascade:

Normal State: USP7 deubiquitinates MDM2

MDM2 is stable

MDM2 ubiquitinates p53
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p53 degraded.[1]

FT671-R State: USP7 Inhibited

MDM2 is ubiquitinated (auto-ubiquitination) & degraded

p53 accumulates

Apoptosis/Arrest.[1]

Part 2: Experimental Framework
2.1 Visualization of the Signaling Axis
The following diagram illustrates the logical flow of USP7 inhibition by FT671-R.
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Effect of FT671-R Treatment
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Caption: Schematic of the USP7-MDM2-p53 axis.[1][4][2][3][5][6][7][8][9][10][11] Red lines

indicate inhibition; green lines indicate activation/accumulation.[1]

2.2 Protocol A: Cellular Thermal Shift Assay (CETSA)
Objective: Validate that FT671-R physically engages USP7 inside living cells.[1] This is

superior to simple Western blots as it proves intracellular binding, not just downstream
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consequences.[1]

Materials:

HCT116 or MM.1S cells.[1][3][5][8][9]

FT671-R (10 mM DMSO stock).[1]

Thermocycler.[1]

Step-by-Step Methodology:

Treatment: Seed cells at 70% confluence. Treat with 1 µM FT671-R or DMSO control for 1

hour at 37°C. (Note: Short incubation prevents protein level changes from confounding the

thermal stability readout).

Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

Aliquot: Split cell suspension into 8-10 PCR tubes (50 µL each).

Thermal Challenge: Heat individual tubes for 3 minutes across a gradient (e.g., 40°C to

64°C).

Expert Tip: USP7 aggregates rapidly.[1] Ensure the gradient includes the predicted melting

point (

) of ~52°C.[1]

Cooling: Incubate at room temperature (3 min) then snap-freeze in liquid nitrogen.

Lysis: Thaw. Repeat freeze-thaw x2 to lyse cells. Centrifuge at 20,000 x g for 20 min at 4°C.

Analysis: Collect supernatant (soluble fraction).[1] Run SDS-PAGE and blot for USP7.[1]

Result: FT671-R bound to USP7 will shift the thermal aggregation curve to the right

(stabilization), meaning soluble USP7 persists at higher temperatures compared to DMSO

control.[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.medkoo.com/products/27292
https://www.medkoo.com/products/27292
https://www.cancer-research-network.com/2019/05/06/ft671-a-usp7-inhibitor-increases-p53-expression/
https://www.targetmol.com/compound/ft671
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029662/
https://www.researchgate.net/figure/Physiological-response-to-USP7-specific-inhibitor-FT671-a-MM1S-cells-were-treated-with_fig5_320473651
https://www.benchchem.com/product/b1192882?utm_src=pdf-body
https://www.medkoo.com/products/27292
https://www.medkoo.com/products/27292
https://www.benchchem.com/product/b1192882?utm_src=pdf-body
https://www.medkoo.com/products/27292
https://www.medkoo.com/products/27292
https://www.medkoo.com/products/27292
https://www.medkoo.com/products/27292
https://www.benchchem.com/product/b1192882?utm_src=pdf-body
https://www.medkoo.com/products/27292
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2.3 Protocol B: Pharmacodynamic Readout (Western Blot)
Objective: Confirm functional inhibition of the pathway.[1][4][3][9]

Key Markers:

USP7: Levels should remain relatively constant (unless a PROTAC is used).

MDM2:Decreased levels (due to auto-ubiquitination and degradation).[1] Note: In some

contexts, p53 upregulation induces MDM2 transcription, creating a feedback loop.[1]

However, the net protein stability is compromised.[1]

p53:Increased levels (stabilization).[1][3][5][8][11]

p21:Increased levels (transcriptional target of p53).[1][2][3]

Dosing Strategy:

Concentration: 0.1 µM – 10 µM dose response.[1]

Timepoint: 6 to 24 hours.[1] (p53 stabilization is rapid; p21 induction takes longer).[1]

Part 3: In Vivo Formulation & Handling[1]
For researchers moving to xenograft models (e.g., MM.1S or HCT116 xenografts), solubility is

the primary challenge.[1]

Recommended Vehicle Formulation:

Option 1 (Standard): 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1]

Option 2 (Enhanced Solubility): 10% DMSO + 90% (20% SBE-β-CD in Saline).[1][11]

Preparation: Dissolve FT671-R in DMSO first.[1] Slowly add the aqueous phase with

vortexing.[1] If precipitation occurs, sonicate at 37°C.[1]

Dosing Regimen:

Effective Dose: 100 mg/kg to 200 mg/kg via oral gavage (PO).[1][3][5][8][9][11]
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Frequency: Daily (QD).

Tolerability: FT671-R is generally well-tolerated with no significant weight loss reported at

these doses in NOD-SCID mice [1].[1][9]

Part 4: Critical Validation Data
The following table summarizes the selectivity profile of FT671-R, distinguishing it from older

inhibitors like P5091.[1]

Target
FT671-R Activity
(IC₅₀)

Competitor (P5091)
Activity

Significance

USP7 52 nM 4.2 µM
FT671-R is ~80x more

potent.[1]

USP47 > 10 µM ~4.0 µM

USP47 is the closest

homolog; FT671-R

avoids it.[1]

USP2/5/10 No Inhibition Variable

High selectivity

prevents off-target

toxicity.[1]

DUB Panel (38

enzymes)
Specific to USP7 Promiscuous

Validates FT671-R as

a true chemical probe.

[1]

Part 5: Workflow Visualization
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Caption: Step-by-step workflow for the Cellular Thermal Shift Assay (CETSA) to validate

FT671-R binding.

References
Turnbull, A. P., Ioannidis, S., Krajewski, W. W., et al. (2017).[1][4][6][11] Molecular basis of

USP7 inhibition by selective small-molecule inhibitors.Nature, 550(7677), 481–486.[1][4][8]

[11] [Link]

Chemical Probes Portal. (2018).[1] FT671 Chemical Probe Review.[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. medkoo.com [medkoo.com]

2. (R)-FT671 supplier | CAS No :1959551-26-8 and 1959551-27-9| USP7 Inhibitor
|AOBIOUS [aobious.com]

3. cancer-research-network.com [cancer-research-network.com]

4. Molecular basis of USP7 inhibition by selective small-molecule inhibitors - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. FT671 | Non-covalent USP7 inhibitor | TargetMol [targetmol.com]

6. Targeting the Deubiquitinase USP7 for Degradation with PROTACs - PMC
[pmc.ncbi.nlm.nih.gov]

7. (R)-FT671 | TargetMol [targetmol.com]

8. Molecular basis of USP7 inhibition by selective small molecule inhibitors - PMC
[pmc.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. researchgate.net [researchgate.net]

11. file.medchemexpress.com [file.medchemexpress.com]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b1192882?utm_src=pdf-body
https://www.medkoo.com/products/27292
https://pubmed.ncbi.nlm.nih.gov/29045389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9710854/
https://file.medchemexpress.com/batch_PDF/HY-107985/FT671-DataSheet-MedChemExpress.pdf
https://www.medkoo.com/products/27292
https://pubmed.ncbi.nlm.nih.gov/29045389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029662/
https://file.medchemexpress.com/batch_PDF/HY-107985/FT671-DataSheet-MedChemExpress.pdf
https://www.nature.com/articles/nature24451
https://www.medkoo.com/products/27292
https://www.chemicalprobes.org/ft671
https://www.benchchem.com/product/b1192882?utm_src=pdf-custom-synthesis
https://www.medkoo.com/products/27292
https://aobious.com/aobious/ubiquitin-activating-enzyme/13276-r-ft671.html
https://aobious.com/aobious/ubiquitin-activating-enzyme/13276-r-ft671.html
https://www.cancer-research-network.com/2019/05/06/ft671-a-usp7-inhibitor-increases-p53-expression/
https://pubmed.ncbi.nlm.nih.gov/29045389/
https://pubmed.ncbi.nlm.nih.gov/29045389/
https://www.targetmol.com/compound/ft671
https://pmc.ncbi.nlm.nih.gov/articles/PMC9710854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9710854/
https://www.targetmol.com/compound/%28r%29-ft671
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029662/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6029662/
https://www.researchgate.net/figure/Physiological-response-to-USP7-specific-inhibitor-FT671-a-MM1S-cells-were-treated-with_fig5_320473651
https://www.researchgate.net/figure/Schematic-of-FT671-and-FT827-interactions-with-USP7-a-b-Compound-interactions-and_fig10_320473651
https://file.medchemexpress.com/batch_PDF/HY-107985/FT671-DataSheet-MedChemExpress.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1192882?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [High-Precision Targeting of the USP7-MDM2-p53 Axis].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1192882#ft671-r-cas-number-1959551-27-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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